4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole

Physicochemical profiling Drug-likeness Lead optimization

Procure this distinct sulfonyloxazolamine chemotype with a conformationally constrained pyrrolidin-1-yl moiety and zero H-bond donors for CNS lead optimization. Its CNS MPO of ~4.8, logP ~3.5, and benzenesulfonyl EWG offer a balance of BBB permeability and solubility (~1.3 µg/mL) ideal for pain or psychiatric screens, differentiating it from more lipophilic or amine-bearing analogs in 5-HT/calcium channel SAR campaigns.

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
Cat. No. B3595127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole
Molecular FormulaC19H18N2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O3S/c22-25(23,16-11-5-2-6-12-16)18-19(21-13-7-8-14-21)24-17(20-18)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2
InChIKeyVQIOFTNSKHBHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 [ug/mL]

4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole (CAS 378225-00-4) – Core Chemical Identity and Procurement-Relevant Profile


4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole (CAS 378225-00-4) is a fully substituted 1,3-oxazole derivative bearing a benzenesulfonyl electron‑withdrawing group at the 4‑position, an unsubstituted phenyl ring at the 2‑position, and a pyrrolidin‑1‑yl moiety at the 5‑position. Its molecular formula is C₁₉H₁₈N₂O₃S with a molecular weight of 354.4 g·mol⁻¹ . The compound exhibits a calculated logP of approximately 3.5, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and low aqueous solubility (~1.3 µg·mL⁻¹), placing it within Lipinski‑compliant drug‑like chemical space . It belongs to the broader sulfonyloxazolamine chemotype, a scaffold that has been investigated in patents for central nervous system (CNS) disorders and calcium‑channel modulation, although peer‑reviewed pharmacological characterization of this specific congener remains sparse at the time of this analysis [1].

Why 4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole Cannot Be Interchanged with Generic In‑Class Analogs


The 4‑benzenesulfonyl‑2‑phenyl‑5‑pyrrolidin‑1‑yl‑1,3‑oxazole scaffold presents three independently variable substitution vectors (R¹ at position 2, R² at the sulfonyl group, and R³ at position 5) that collectively dictate pharmacophore geometry, physicochemical properties, and target‑engagement potential. Even conservative replacements—such as exchanging the 2‑phenyl group for 2‑furyl (CAS 862793‑12‑2) or 2‑(4‑methoxyphenyl) (CAS 855714‑96‑4)—alter the electron density of the oxazole ring, shift the conformational preferences of the 5‑pyrrolidin‑1‑yl moiety, and change both lipophilicity and metabolic stability [1]. The benzenesulfonyl group is particularly sensitive: its electron‑withdrawing character modulates the basicity of the pyrrolidine nitrogen and influences interactions with residues in hydrophobic enzyme pockets or ion‑channel pore regions [2]. Consequently, substituting this compound with a generic “oxazole‑sulfonyl‑pyrrolidine” analog without quantitative head‑to‑head data risks losing the specific balance of properties that may be critical for a given assay or lead‑optimization campaign. The evidence base for quantitative differentiation is acknowledged to be limited; where explicit comparator data are absent, this is explicitly noted in the evidence items that follow.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole Versus Closest Analogs


Lipophilicity (logP) Differentiation versus 2‑Furyl and 2‑(4‑Methoxyphenyl) Analogs

The target compound displays a calculated logP of approximately 3.5, reflecting the lipophilic contribution of the unsubstituted 2‑phenyl ring . This value is higher than that of the 2‑furyl analog (predicted logP ≈ 2.8) and lower than that of the 2‑(4‑methoxyphenyl) analog (predicted logP ≈ 3.9) . In the context of CNS drug discovery, a logP between 3 and 4 is often considered optimal for balancing blood–brain barrier permeability with aqueous solubility; the 2‑furyl analog may exhibit insufficient passive permeability, whereas the 2‑(4‑methoxyphenyl) analog may approach the upper limit of CNS desirability [1].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen‑Bond Donor Count Differentiation: Absence of H‑Bond Donors versus 5‑Amino or 5‑Hydroxy Analogs

The target compound possesses zero hydrogen‑bond donors (HBD = 0), a feature that distinguishes it from related oxazole‑based CNS ligands that incorporate a 5‑amino or 5‑hydroxy substituent (HBD ≥ 1) . In a systematic analysis of CNS drugs, reducing HBD count to zero was strongly associated with lower P‑glycoprotein (P‑gp) efflux liability and improved passive brain penetration [1]. Close analogs such as 4‑(benzenesulfonyl)‑2‑phenyl‑N‑(pyridin‑3‑yl)methyl‑1,3‑oxazol‑5‑amine (CAS 380575‑74‑6) carry an HBD = 1, which may increase recognition by efflux transporters [2].

Permeability Efflux liability CNS drug design

Aqueous Solubility: Measured Solubility of 1.3 µg·mL⁻¹ as a Benchmark for Formulation Feasibility

The target compound exhibits an experimentally measured aqueous solubility of approximately 1.3 µg·mL⁻¹ . This places it in the “low solubility” category according to the Biopharmaceutics Classification System (BCS), a property that must be considered for in vivo dosing. The 2‑(4‑methoxyphenyl) analog, with its additional polar methoxy group, is expected to show moderately higher solubility, whereas the 2‑(4‑chlorophenyl) analog (CAS not retrieved) would be predicted to have even lower solubility due to increased lipophilicity and halogen‑induced planarity .

Solubility Formulation development Bioavailability

CNS Multiparameter Optimization (MPO) Score: Class‑Level Inference for Blood–Brain Barrier Penetration Potential

Applying the CNS MPO algorithm—which integrates logP, molecular weight, topological polar surface area (TPSA), HBD count, and pKa—to the target compound yields a predicted CNS MPO score of approximately 4.8 out of 6.0 [1]. This score is derived from its TPSA of ~58 Ų (calculated from three hydrogen‑bond acceptors: two sulfonyl oxygens and the oxazole nitrogen), logP of 3.5, MW of 354 Da, and HBD of 0 . In comparison, the 2‑(4‑methoxyphenyl) analog is predicted to have a lower CNS MPO score (~4.2) due to its higher TPSA (~67 Ų) contributed by the methoxy oxygen, while the 2‑furyl analog scores similarly (~4.7) . CNS MPO scores ≥4.5 have been associated with a higher probability of favorable brain exposure in preclinical species [1].

CNS drug design Blood–brain barrier Multiparameter optimization

Optimal Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole


CNS‑Focused High‑Throughput Screening Library Enrichment

With a predicted CNS MPO score of ~4.8 and zero hydrogen‑bond donors, this compound is a suitable addition to diversity‑oriented screening libraries targeting neurodegenerative, psychiatric, or pain indications. Its intermediate logP (~3.5) balances blood–brain barrier permeability with manageable solubility, making it preferable to more lipophilic analogs (e.g., 2‑(4‑methoxyphenyl), logP ~3.9) for CNS screening cascades [1]. The benzenesulfonyl motif has been implicated in 5‑HT₂A and 5‑HT₆ receptor modulation in related chemotypes, suggesting potential serotonergic activity worth probing [2].

Calcium‑Channel Blocker Lead Optimization Starting Point

The benzenesulfonyl‑pyrrolidine‑oxazole scaffold appears in a Purdue Pharma patent (US20110098281) disclosing N‑type calcium‑channel blockers for pain management [3]. The target compound’s 2‑phenyl substitution, combined with its zero‑HBD profile, may offer a differentiated selectivity window over L‑type calcium channels compared to analogs with hydrogen‑bond donors. It can serve as a starting point for structure–activity relationship (SAR) exploration around the 2‑aryl position without introducing additional hydrogen‑bond donor liabilities.

Physicochemical Benchmarking and Formulation Feasibility Assessment

The experimentally determined aqueous solubility of ~1.3 µg·mL⁻¹ provides a concrete benchmark for formulation development . Researchers procuring this compound for in vivo pharmacology can immediately assess the need for solubilization strategies (e.g., 10–20% cyclodextrin or lipid‑based formulations). The absence of ionizable groups within physiological pH ranges simplifies pH‑solubility profiling compared to analogs bearing basic or acidic substituents.

Scaffold‑Hopping Reference for Sulfonyloxazolamine‑Based Medicinal Chemistry

The sulfonyloxazolamine chemotype, as claimed in WO2000037452A1, encompasses a broad genus of CNS‑active compounds [4]. The target compound, with its pyrrolidin‑1‑yl substituent at the 5‑position, represents a conformationally constrained variant within this genus. Medicinal chemists engaged in scaffold‑hopping campaigns can use it as a reference point to evaluate the impact of replacing the 5‑amino group (common in the patent examples) with a cyclic tertiary amine on target potency, metabolic stability, and off‑target profiles.

Quote Request

Request a Quote for 4-(Benzenesulfonyl)-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.